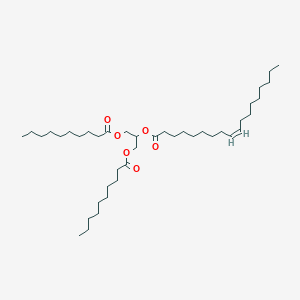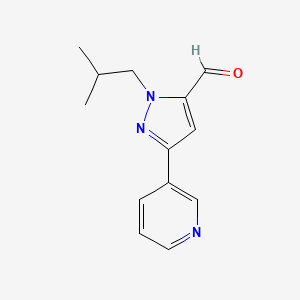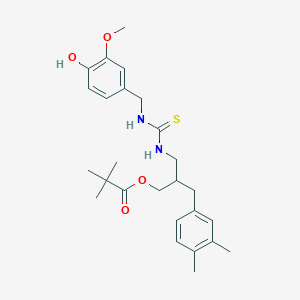
2-((3-(4-Hydroxy-3-methoxybenzyl)thioureido)methyl)-3-(3,4-dimethylphenyl)propyl pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(4-Hydroxy-3-methoxybenzyl)thioureido)methyl)-3-(3,4-dimethylphenyl)propyl pivalate is a complex organic compound. It features a thiourea group, a hydroxy-methoxybenzyl moiety, and a pivalate ester. Compounds like this are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Hydroxy-3-methoxybenzyl)thioureido)methyl)-3-(3,4-dimethylphenyl)propyl pivalate likely involves multiple steps:
Formation of the thiourea group: This can be achieved by reacting an amine with an isothiocyanate.
Introduction of the hydroxy-methoxybenzyl moiety: This step might involve a nucleophilic substitution reaction.
Esterification to form the pivalate: This typically involves reacting the alcohol with pivaloyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The thiourea group can be reduced to a thiol.
Substitution: The methoxy group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a thiol.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry
Catalysis: Compounds with thiourea groups are often used as catalysts in organic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the thiourea group.
Antimicrobial Activity: Studied for potential antimicrobial properties.
Medicine
Drug Development: Potential lead compounds for the development of new drugs.
Diagnostics: Used in the development of diagnostic agents.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals.
作用機序
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. The hydroxy and methoxy groups could participate in hydrogen bonding, while the thiourea group might interact with metal ions or other active site residues.
類似化合物との比較
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea groups.
Hydroxy-methoxybenzyl compounds: Compounds with similar aromatic moieties.
Pivalate esters: Compounds with similar ester groups.
Uniqueness
The combination of these functional groups in 2-((3-(4-Hydroxy-3-methoxybenzyl)thioureido)methyl)-3-(3,4-dimethylphenyl)propyl pivalate might confer unique properties, such as specific binding affinities or reactivity profiles, making it a valuable compound for research and development.
特性
分子式 |
C26H36N2O4S |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
[2-[(3,4-dimethylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H36N2O4S/c1-17-7-8-19(11-18(17)2)12-21(16-32-24(30)26(3,4)5)15-28-25(33)27-14-20-9-10-22(29)23(13-20)31-6/h7-11,13,21,29H,12,14-16H2,1-6H3,(H2,27,28,33) |
InChIキー |
KDYVIORLSJSMTG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CC(CNC(=S)NCC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





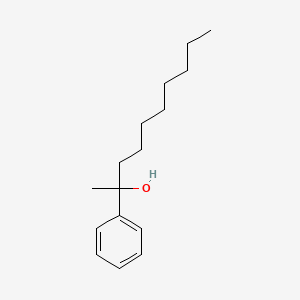
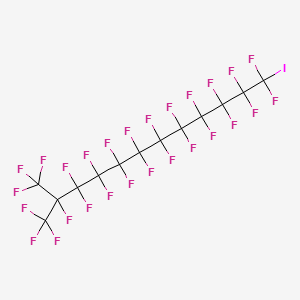

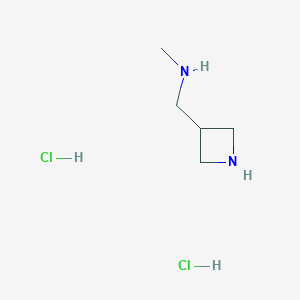
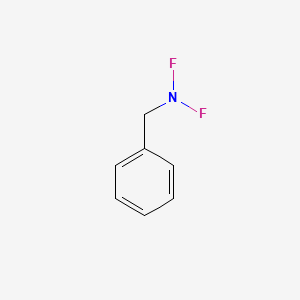
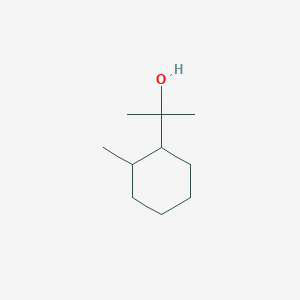
![4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid](/img/structure/B15290984.png)

![2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15290998.png)
